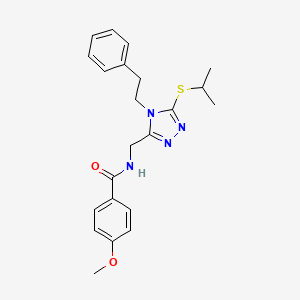

N-((5-(isopropylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide

Description

Properties

IUPAC Name |

4-methoxy-N-[[4-(2-phenylethyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N4O2S/c1-16(2)29-22-25-24-20(26(22)14-13-17-7-5-4-6-8-17)15-23-21(27)18-9-11-19(28-3)12-10-18/h4-12,16H,13-15H2,1-3H3,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJMHOZZINHUEFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=NN=C(N1CCC2=CC=CC=C2)CNC(=O)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(isopropylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide typically involves multi-step organic synthesis techniques:

Formation of the Triazole Ring: : This can be achieved through a [3+2] cycloaddition reaction between phenethyl azide and an isopropylthioalkyne under controlled temperature and solvent conditions to form the triazole core.

Methoxybenzamide Formation: : This involves reacting 4-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine or amine derivative to form the benzamide moiety.

Coupling Reactions: : The final coupling of the triazole and benzamide fragments is performed under mild conditions using coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) and catalytic amounts of DMAP (4-dimethylaminopyridine).

Industrial Production Methods

In an industrial setting, these reactions are scaled up with optimized yields through continuous flow reactors and the use of alternative energy sources like microwave irradiation to reduce reaction times and improve efficiency. High-purity solvents, automated control systems, and robust purification techniques (like column chromatography and recrystallization) ensure the scalability and quality of the product.

Chemical Reactions Analysis

Types of Reactions It Undergoes

Oxidation: : The isopropylthio group can undergo oxidation to form sulfoxides and sulfones under the influence of oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid.

Reduction: : The triazole ring can be reduced using agents like lithium aluminum hydride to form corresponding reduced triazoles.

Substitution Reactions: : The methoxy group can be substituted with other nucleophiles such as amines, thiols, or hydroxyl groups under specific conditions.

Common Reagents and Conditions Used

Oxidation: : Hydrogen peroxide, meta-chloroperoxybenzoic acid (mCPBA)

Reduction: : Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)

Substitution: : Nucleophiles like amines, thiols, hydroxyl groups; solvents such as dichloromethane or tetrahydrofuran; catalysts like DMAP

Major Products Formed

Oxidation Products: : Sulfoxides, sulfones

Reduction Products: : Reduced triazoles

Substitution Products: : Various substituted derivatives depending on the nucleophiles used

Scientific Research Applications

N-((5-(isopropylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide has applications in:

Chemistry: : Used as an intermediate for synthesizing more complex organic compounds.

Biology: : Studied for its potential as an enzyme inhibitor or molecular probe due to its structural affinity for specific biological targets.

Medicine: : Investigated for its potential therapeutic effects, such as antifungal, antimicrobial, or anticancer properties.

Industry: : Used in the development of specialty chemicals, materials science, and as a building block in pharmaceuticals.

Mechanism of Action

The mechanism by which N-((5-(isopropylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide exerts its effects involves:

Molecular Targets: : It can bind to specific enzymes or receptors in biological systems, disrupting normal function or signaling pathways.

Pathways Involved: : Its action might involve the inhibition of enzyme activity, alteration of cell membrane permeability, or modulation of signal transduction pathways, depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The compound’s structural uniqueness lies in its combination of isopropylthio , phenethyl , and 4-methoxybenzamide groups. Below is a comparison with similar triazole derivatives:

Physicochemical and Spectral Properties

- IR Spectroscopy :

- NMR :

Key Research Findings and Gaps

Synthetic Feasibility : The target’s synthesis is feasible using established S-alkylation protocols, but yields may vary due to steric hindrance from the phenethyl group .

Tautomerism : Like ’s triazoles, the target likely exists in the thione form, critical for reactivity and binding .

Knowledge Gaps: No data exists on the target’s pharmacokinetics, toxicity, or specific bioactivity. Further studies should prioritize: In vitro assays for antimicrobial/anticancer activity. ADMET profiling to assess solubility and metabolic stability.

Biological Activity

N-((5-(isopropylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature regarding its synthesis, biological evaluation, and mechanisms of action.

Chemical Structure and Synthesis

The compound features a triazole ring, which is known for its diverse biological activities. The synthesis typically involves the reaction of 5-(isopropylthio)-4-phenethyl-4H-1,2,4-triazole with 4-methoxybenzoyl chloride. The reaction conditions often include an organic solvent and a base to facilitate the acylation process.

Anticancer Properties

Studies have shown that compounds containing the 1,2,4-triazole scaffold exhibit significant anticancer activity. For instance, derivatives of triazoles have been evaluated against various cancer cell lines using assays like XTT, revealing promising results.

Table 1: Anticancer Activity of Triazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 3.1 | Induction of apoptosis |

| Compound B | HCT 116 | 3.7 | Cell cycle arrest |

| This compound | Various | TBD | TBD |

The mechanism of action for these anticancer effects often involves the induction of apoptosis and inhibition of cell proliferation. For example, dual staining techniques and flow cytometry have been employed to assess apoptosis induction in cancer cells treated with triazole derivatives.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that certain triazole derivatives exhibit antibacterial activity against Gram-positive bacteria. The structure-activity relationship suggests that modifications on the triazole ring can enhance antibacterial efficacy.

Table 2: Antimicrobial Activity

| Compound | Bacterial Strain | MIC (µM) |

|---|---|---|

| Compound C | E. faecalis | 8 |

| This compound | TBD |

The biological activity of this compound is believed to be mediated through several mechanisms:

- Apoptosis Induction : Several studies indicate that triazole derivatives can trigger apoptotic pathways in cancer cells through mitochondrial dysfunction and activation of caspases .

- Cell Cycle Arrest : The compound may inhibit cell cycle progression at specific checkpoints, leading to reduced cell proliferation rates.

- Antioxidative Activity : Some derivatives demonstrate antioxidative properties which could contribute to their overall biological efficacy by reducing oxidative stress in cells .

Case Studies

A notable study investigated the pharmacokinetics and metabolism of similar triazole compounds in vivo. It was found that metabolic pathways such as reduction and N-dealkylation play crucial roles in the bioavailability and efficacy of these compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.